molecular formula C34H36N10Ru B2972318 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) CAS No. 1821168-34-6

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+)

Cat. No.: B2972318
CAS No.: 1821168-34-6
M. Wt: 685.8
InChI Key: ZESDFQIKGVCPIY-UHFFFAOYSA-N
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Description

The compounds 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine (Compound A), 2-pyrazin-2-ylpyrazine (Compound B), and ruthenium(2+) complexes incorporating these ligands (Compound C) are of significant interest in coordination chemistry, photophysics, and materials science. Compound A is a bulky bipyridine derivative with tert-butyl substituents enhancing hydrophobicity, while Compound B is a nitrogen-rich heterocyclic ligand.

Properties

CAS No.

1821168-34-6

Molecular Formula

C34H36N10Ru

Molecular Weight

685.8

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+)

InChI

InChI=1S/C18H24N2.2C8H6N4.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h7-12H,1-6H3;2*1-6H;/q;;;+2

InChI Key

ZESDFQIKGVCPIY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru+2]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine typically involves the reaction of 4-tert-butylpyridine with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Hiyama-Denmark cross-coupling, where 4-tert-butylpyridine is reacted with a suitable organosilane reagent . The reaction conditions often include the use of a base, such as sodium persulfate, and a solvent mixture of dimethyl sulfoxide (DMSO) and dichloroethane (DCE) under irradiation with fluorescent light .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the tert-butyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding reduced pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) involves its ability to coordinate with metal centers and form stable complexes. These complexes can interact with various molecular targets, such as enzymes and DNA, leading to biological effects. The compound’s electronic properties allow it to participate in redox reactions, which are crucial for its catalytic and therapeutic activities .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogues

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine (Compound A)

  • Structural Features : The tert-butyl groups introduce steric bulk, reducing solubility in polar solvents but enhancing stability in hydrophobic environments. The dihedral angle between pyridine rings in its protonated form (e.g., nitrate salt) is 19.06°, facilitating hydrogen-bonded 3D networks .
  • Analogues : Compared to unsubstituted 2,2'-bipyridine (bpy), Compound A’s tert-butyl groups increase ligand rigidity and electron-donating capacity. In [Ru(bpy)₃]²⁺, bpy’s planar structure allows efficient π-π stacking, whereas Compound A’s bulk may hinder intercalation but improve DNA-binding selectivity .

2-Pyrazin-2-ylpyrazine (Compound B)

  • Structural Features : The pyrazine rings provide multiple nitrogen coordination sites, enabling diverse binding modes. Its planar structure contrasts with asymmetrical ligands like dppz ([Ru(bpy)₂(dppz)]²⁺), which intercalates into DNA via phenazine nitrogens .
  • Analogues : Unlike triazole-pyrazine hybrids (e.g., in ), Compound B lacks functional groups for hydrogen bonding, limiting its role in supramolecular assembly but favoring charge-transfer transitions in Ru(II) complexes .

Ruthenium(II) Complexes (Compound C)

  • Electronic Properties : Ru(II) complexes with Compound A as a ligand are expected to exhibit stronger metal-to-ligand charge transfer (MLCT) transitions than those with bpy due to electron-donating tert-butyl groups. This is analogous to [Ru(phen)₂(dppz)]²⁺, where phenanthroline (phen) enhances the "light switch" effect compared to bpy .
  • Analogues : Substituted terpyridine ligands (e.g., 4-phenyl-terpyridine in ) show solvent-dependent UV-vis shifts (~20 nm hypsochromic shift in polar solvents), similar to Compound C’s expected behavior .

Comparative Data Table

Property Compound A Compound B [Ru(bpy)₂(dppz)]²⁺ (Analogue) [Ru(phen)₂(dppz)]²⁺ (Analogue)
Ligand Rigidity High (tert-butyl groups) Moderate (planar pyrazine) Moderate (bpy) High (phen)
Solubility Low (hydrophobic) Moderate (polar solvents) High in water Moderate in water
MLCT λmax (nm) ~450 (estimated) ~420 (estimated) 440 452
"Light Switch" Efficiency N/A N/A Moderate High
DNA Interaction Minor groove binding Weak intercalation Intercalation via dppz Strong intercalation

Biological Activity

The compound 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine; 2-pyrazin-2-ylpyrazine; ruthenium(2+) is a complex that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound is a coordination complex featuring a ruthenium center coordinated to various organic ligands. The molecular formula can be represented as C18H24N2RuC_{18}H_{24}N_2Ru with a molecular weight of approximately 400 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with biomolecules through coordination chemistry. Key mechanisms include :

  • DNA Binding : Ruthenium complexes have shown promising DNA-binding properties, which can lead to alterations in gene expression and cellular responses .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress, a contributing factor in various diseases .
  • Enzyme Interaction : It acts as a ligand that can form stable complexes with metal ions, influencing enzyme activity and metabolic pathways .

Biological Activity Overview

The biological activities of the compound can be categorized as follows:

Activity Type Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer .
Antimicrobial Demonstrates broad-spectrum antimicrobial activity against bacteria and fungi .
Anti-inflammatory Reduces inflammation through inhibition of pro-inflammatory cytokines .
Antioxidant Scavenges free radicals, reducing oxidative damage in cells .

Case Studies

  • Anticancer Efficacy : A study demonstrated that the ruthenium complex significantly inhibited the proliferation of cancer cells in vitro, with IC50 values comparable to established chemotherapeutics like cisplatin. The mechanism was attributed to DNA intercalation and subsequent apoptosis induction in cancer cells .
  • Antimicrobial Properties : Research highlighted the effectiveness of the compound against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, suggesting potential for therapeutic applications in treating resistant infections .
  • Anti-inflammatory Action : In vivo studies indicated that treatment with the ruthenium complex reduced edema in animal models of inflammation, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

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